(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide
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Description
(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCPA and is synthesized using a specific method.
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Monoamine Oxidase-B Inhibitors
The compound has shown potential as a Monoamine Oxidase-B inhibitor . Compounds similar to it exhibited a more potent MAO-B inhibition than the standards . The inhibition and kinetics studies suggested that these compounds are reversible and competitive inhibitors .
BACE1 Inhibitors
It has also been evaluated for its inhibitory profiles of β-site amyloid precursor protein cleaving enzyme 1 (β-secretase, BACE1) . This enzyme plays a key role in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .
Skeletal Editing of Organic Molecules
The compound has been used in the skeletal editing of organic molecules . This process involves the deletion of nitrogen atoms from organic molecules, which can be useful in the synthesis of new compounds .
Drug Design and Development
The compound has been used in the design and development of new drugs . Its structure and properties make it a useful starting point for the synthesis of a variety of potential therapeutic agents .
Research in Nanotechnology
The compound’s unique properties make it of interest in the field of nanotechnology . Its structural features can be analyzed using X-ray diffraction, providing valuable information about the physico-chemical characteristics of the crystal structures .
properties
IUPAC Name |
(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-14(17(21)19-15-3-4-15)11-13-1-5-16(6-2-13)20-7-9-22-10-8-20/h1-2,5-6,11,15H,3-4,7-10H2,(H,19,21)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWYMWOQOJLDK-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
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